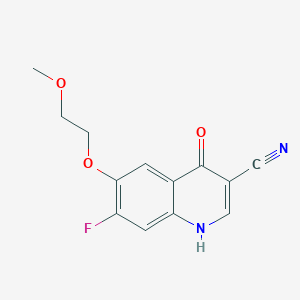![molecular formula C23H25NO2 B14237114 4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) CAS No. 355149-53-0](/img/structure/B14237114.png)
4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) is a chemical compound with the molecular formula C₂₃H₂₅NO₂. It is known for its unique structure, which includes an aminophenyl group and two dimethylphenol groups connected by a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) typically involves the reaction of 4-aminobenzaldehyde with 2,6-dimethylphenol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the methylene bridge.
Catalyst: Acidic or basic catalysts can be used to promote the reaction.
Solvent: Organic solvents such as ethanol or methanol are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high efficiency and purity .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the aminophenyl group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogens or nitro groups can be introduced using appropriate reagents under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4’-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mecanismo De Acción
The mechanism of action of 4,4’-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(2,6-dimethylphenol): This compound is structurally similar but lacks the aminophenyl group.
Bis(4-hydroxy-3,5-dimethylphenyl)methane: Another related compound with similar phenolic groups but different substituents.
Uniqueness
4,4’-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
355149-53-0 |
|---|---|
Fórmula molecular |
C23H25NO2 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)-(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C23H25NO2/c1-13-9-18(10-14(2)22(13)25)21(17-5-7-20(24)8-6-17)19-11-15(3)23(26)16(4)12-19/h5-12,21,25-26H,24H2,1-4H3 |
Clave InChI |
KQEOHEQHHWKMDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)N)C3=CC(=C(C(=C3)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)

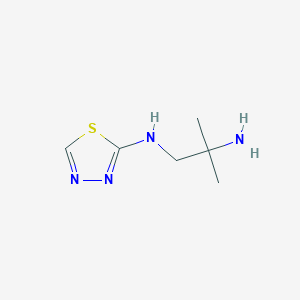
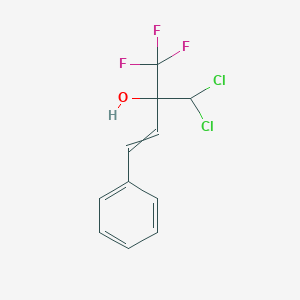
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
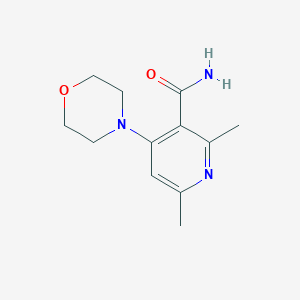

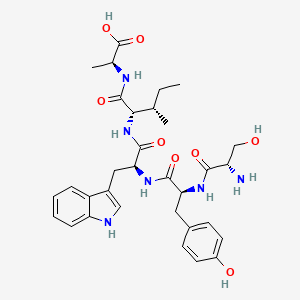
![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)
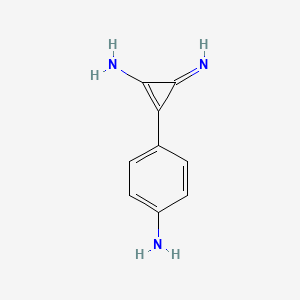
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
